molecular formula C8H7Br2NO3 B14716980 Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate CAS No. 6970-45-2

Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate

Katalognummer: B14716980
CAS-Nummer: 6970-45-2
Molekulargewicht: 324.95 g/mol
InChI-Schlüssel: BMADYDCSAWWAFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate is an organic compound with the molecular formula C8H7Br2NO3 It is a derivative of benzoic acid, featuring bromine, amino, and hydroxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate typically involves the bromination of methyl 4-amino-2-hydroxybenzoate. The reaction is carried out by adding bromine to a solution of methyl 4-amino-2-hydroxybenzoate in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as bromination, purification, and crystallization to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl 4-amino-3,5-dibromo-2-oxobenzoate.

    Reduction: Formation of methyl 4-amino-3,5-dibromo-2-aminobenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate depends on its interaction with specific molecular targets. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets involved can vary based on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3,5-dibromo-2-hydroxybenzoate
  • Methyl 4-amino-3-hydroxybenzoate
  • Methyl 3,5-dibromo-4-hydroxybenzoate

Uniqueness

Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate is unique due to the presence of both amino and hydroxy groups on the benzoic acid ring, along with bromine atoms. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

6970-45-2

Molekularformel

C8H7Br2NO3

Molekulargewicht

324.95 g/mol

IUPAC-Name

methyl 4-amino-3,5-dibromo-2-hydroxybenzoate

InChI

InChI=1S/C8H7Br2NO3/c1-14-8(13)3-2-4(9)6(11)5(10)7(3)12/h2,12H,11H2,1H3

InChI-Schlüssel

BMADYDCSAWWAFM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C(=C1O)Br)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.